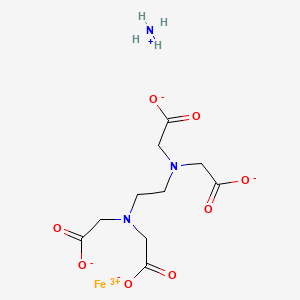

Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-)

Description

Key Coordination Features:

- Ligand Geometry : EDTA forms a five-membered chelate ring with Fe³⁺, ensuring minimal steric strain and maximizing ligand stability.

- Bonding Interactions :

- Aquo Ligand : In hydrated forms, a water molecule occupies the sixth coordination site, forming [Fe(EDTA)(H₂O)]⁻.

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

IR and Raman spectra reveal critical vibrational modes of the EDTA ligand and Fe³⁺ coordination:

- Carboxylate Stretching : Strong peaks at 1,650–1,550 cm⁻¹ (C=O) and 1,400–1,300 cm⁻¹ (C-O).

- Fe-Ligand Vibrations : Low-frequency modes (<500 cm⁻¹) indicate Fe-N and Fe-O bond vibrations.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| C=O asymmetric stretch | 1,650–1,550 | Carboxylate groups | |

| Fe-N stretching | 450–500 | Fe³⁺-N coordination | |

| Fe-O stretching | 350–450 | Fe³⁺-O coordination |

Mössbauer Spectroscopy

Mössbauer studies confirm the high-spin Fe³⁺ oxidation state (d⁵ configuration) with:

Nuclear Magnetic Resonance (NMR)

While direct ¹H NMR is challenging due to paramagnetism, ¹⁷O NMR provides insights into water exchange kinetics:

- Relaxation Rates : High transverse relaxation rates (T₂⁻¹) indicate rapid water exchange at the sixth coordination site.

X-ray Crystallographic Studies and Bond Length Analysis

X-ray diffraction confirms the octahedral geometry and bond distances in crystalline forms:

| Bond Type | Average Length (Å) | Source |

|---|---|---|

| Fe-N | 2.20–2.24 | |

| Fe-O (axial) | 1.92–1.95 | |

| Fe-O (equatorial) | 1.96–2.00 |

Properties

IUPAC Name |

azanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3/q;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSQZBOCSSMHSZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FeN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15275-07-7 (Parent) | |

| Record name | Ethylenediaminetetracetic acid, ferric ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021265509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9027815 | |

| Record name | Ethylenediaminetetracetic acid, ferric ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dark liquid with a mild ammoniacal odor; [Spectrum MSDS] | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, ammonium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | EDTA, ferric ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21265-50-9 | |

| Record name | Ferrate(1-), [[N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, ammonium (1:1), (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21265-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediaminetetracetic acid, ferric ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021265509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, ammonium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetracetic acid, ferric ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']ferrate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM FERRIC EDETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DR1H8V79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary targets of Ammonium ((N,N’-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N’,O,O’,ON,ON’)ferrate(1-), also known as Ethylenediaminetetracetic acid, ferric ammonium salt, are metal ions, particularly iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+). These ions play crucial roles in various biological processes, including enzyme activity and oxygen transport.

Mode of Action

Ethylenediaminetetracetic acid, ferric ammonium salt, forms water-soluble complexes with its target ions, even at neutral pH. This interaction results in the sequestration or confinement of these ions, preventing them from participating in unwanted chemical reactions. For instance, in the case of iron ions, the compound delivers them under conditions where iron oxides are insoluble.

Biochemical Pathways

The compound’s action affects several biochemical pathways. By binding to metal ions, it can eliminate enzyme inhibition by traces of heavy metals and inhibit enzymes that require divalent cations as cofactors. Furthermore, the iron-EDTA complex enhances damage due to reactive oxygen species, such as depletion of reduced glutathione, formation of methemoglobin, and lipid peroxidation.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its chelating properties. By binding to metal ions, it can prevent these ions from catalyzing unwanted reactions or interacting with other molecules in a detrimental way. In the case of iron ions, the compound can deliver them under conditions where iron oxides are insoluble.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethylenediaminetetracetic acid, ferric ammonium salt. For instance, the presence and concentration of target metal ions in the environment would directly affect the compound’s ability to form complexes. Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its interactions with target ions.

Biological Activity

Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) is a complex iron compound with significant biological activity. It is primarily recognized for its chelating properties, which allow it to bind metal ions and influence various biochemical pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H16FeN3O8

- Molecular Weight : 362.09 g/mol

- Purity : Typically 95%

- Appearance : Dark liquid with a mild ammoniacal odor

The compound acts as a chelator, particularly targeting iron (Fe²⁺/Fe³⁺) and calcium (Ca²⁺) ions, which are crucial for numerous biological processes.

Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) functions primarily by forming water-soluble complexes with metal ions. This action can prevent enzyme inhibition caused by heavy metals and inhibit enzymes that require divalent cations as cofactors. The binding of metal ions affects several biochemical pathways, including:

- Enzyme Activity : By chelating metal ions, the compound can modulate enzyme functions that are dependent on these ions.

- Oxidative Stress : The compound has been shown to induce oxidative stress in certain cell lines, potentially leading to cell death through mechanisms such as ferroptosis.

Case Study 1: Induction of Ferroptosis in Cancer Cells

A study investigated the effects of ammonium ferric citrate (AFC), a related compound, on non-small-cell lung carcinoma (NSCLC) cell lines. The findings indicated that AFC inhibited cell proliferation and invasion while inducing ferroptosis through oxidative stress mechanisms. Key observations included:

- Cell Proliferation Inhibition : AFC significantly reduced the proliferation of A549 and HCC827 cell lines at concentrations above 0.001 mg/ml .

- Cell Cycle Arrest : Treatment with AFC led to a decrease in cells in the S phase and an increase in the G2/M phase, indicating cell cycle arrest .

- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells following AFC treatment .

Table 1: Effects of AFC on NSCLC Cell Lines

| Treatment Concentration (mg/ml) | Proliferation Inhibition (%) | Cell Cycle Phase Changes | Apoptotic Cell Increase (%) |

|---|---|---|---|

| 0.001 | Not significant | No significant change | No significant change |

| 0.01 | Significant | S phase decrease | Moderate increase |

| 0.1 | Significant | S phase decrease | High increase |

| 1 | Significant | G2/M phase increase | Very high increase |

Implications for Research and Therapy

The biological activities of ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) suggest potential applications in cancer therapy through the induction of ferroptosis and modulation of oxidative stress pathways. Further research is required to elucidate its full therapeutic potential and safety profile.

Scientific Research Applications

Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) is a complex iron compound recognized for its chelating properties, enabling it to bind metal ions and influence various biochemical pathways. Also known as Ethylenediaminetetracetic acid, ferric ammonium salt, this compound's primary targets are metal ions, particularly iron (Fe2+/Fe3+) and calcium ions (Ca2+). It functions by forming water-soluble complexes with these target ions, even at neutral pH.

Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) exhibits significant biological activity, primarily due to its chelating properties.

Enzyme Activity

It can modulate enzyme functions dependent on metal ions by chelating these ions.

Oxidative Stress

The compound has been shown to induce oxidative stress in certain cell lines. For example, ammonium ferric citrate (AFC), a related compound, can inhibit cell proliferation and invasion while inducing ferroptosis through oxidative stress mechanisms in non-small-cell lung carcinoma (NSCLC) cell lines.

Applications in Scientific Research

Ammonium ((N,N'-ethylenebis(N-(carboxymethyl)glycinato))(4-)-N,N',O,O',ON,ON')ferrate(1-) has potential applications in:

- Cancer Therapy: It may induce ferroptosis and modulate oxidative stress pathways.

- Metal Chelation Studies: It is used to study the effects of metal chelation in biological systems.

- Environmental Research: It is used to investigate the photodegradation of chelants in the aquatic environment .

Case Study: Induction of Ferroptosis in Cancer Cells

A study on ammonium ferric citrate (AFC) showed that it inhibited cell proliferation and invasion and induced ferroptosis in non-small-cell lung carcinoma (NSCLC) cell lines.

| Treatment Concentration (mg/ml) | Proliferation Inhibition (%) | Cell Cycle Phase Changes | Apoptotic Cell Increase (%) |

|---|---|---|---|

| 0.001 | Not significant | No significant change | No significant change |

| 0.01 | Significant | S phase decrease | Moderate increase |

| 0.1 | Significant | S phase decrease | High increase |

| 1 | Significant | G2/M phase increase | Very high increase |

AFC significantly reduced the proliferation of A549 and HCC827 cell lines at concentrations above 0.001 mg/ml. Treatment with AFC led to a decrease in cells in the S phase and an increase in the G2/M phase, indicating cell cycle arrest. Flow cytometry analysis revealed an increase in apoptotic cells following AFC treatment.

Comparison with Similar Compounds

Structural and Molecular Characteristics

All compounds share the EDTA ligand but differ in the central metal ion and counterion.

| Compound Name | CAS Number | Molecular Formula | Central Metal | Counterion | EINECS/EC Number |

|---|---|---|---|---|---|

| Ammonium Ferric EDTA | 21265-50-9 | C₁₀H₁₂FeN₂O₈·NH₄ | Fe(III) | NH₄⁺ | 244-302-2 |

| Sodium Ferric EDTA | 15708-41-5 | C₁₀H₁₂FeN₂O₈·Na | Fe(III) | Na⁺ | 403J23EMFA* |

| Potassium Ferric EDTA (EDTA-FeK) | 54959-35-2 | C₁₀H₁₂FeN₂O₈·K | Fe(III) | K⁺ | 259-411-0 |

| Disodium Cadmium EDTA | 35803-35-1 | C₁₀H₁₂CdN₂O₈·2Na | Cd(II) | 2Na⁺ | N/A |

| Diammonium Zinc EDTA | 67859-51-2 | C₁₀H₁₂ZnN₂O₈·(NH₄)₂ | Zn(II) | 2NH₄⁺ | 267-400-7 |

*Sodium Ferric EDTA’s EINECS is listed as "403J23EMFA" in , likely a registry identifier.

Key Observations :

- The EDTA ligand remains constant, but metal ions (Fe³⁺, Cd²⁺, Zn²⁺) and counterions (NH₄⁺, Na⁺, K⁺) vary, altering solubility and reactivity .

- The ammonium counterion in Ferric Ammonium EDTA may enhance solubility in polar solvents compared to sodium or potassium salts under specific conditions .

Physical and Chemical Properties

Iron Content and Solubility

| Compound Name | Iron Content (%) | Water Solubility (20°C) | pH (1% Solution) | LogP |

|---|---|---|---|---|

| Ammonium Ferric EDTA | ~12* | Not explicitly reported | Not reported | N/A |

| Sodium Ferric EDTA | ~12* | High (>300 g/L) | 3.5–5.5 | -8.09** |

| Potassium Ferric EDTA | 12.0 ± 0.5 | 310 g/L | 3.5–5.5 | -8.09 |

Inferred from similar EDTA-Fe complexes ().

*LogP (partition coefficient) for EDTA-FeK indicates high hydrophilicity, likely applicable to other Fe-EDTA salts .

Key Observations :

- EDTA-FeK has well-documented solubility (310 g/L) and pH stability, making it suitable for agricultural formulations .

- Ammonium Ferric EDTA’s properties are less explicitly reported but assumed comparable due to shared EDTA-Fe³⁺ structure .

Key Observations :

- Fe-EDTA complexes dominate agricultural use due to iron’s role in chlorophyll synthesis.

- Cadmium and zinc EDTA salts serve niche roles in environmental and industrial contexts .

Key Observations :

- Regulatory scrutiny focuses on environmental persistence of EDTA ligands, prompting restrictions in high-tonnage applications .

Preparation Methods

General Synthetic Approach

The preparation of ammonium ferrate(II) EDTA complexes typically involves the following steps:

- Complexation Reaction: A stoichiometric amount of iron(II) salt (commonly ammonium iron(II) sulfate hexahydrate, (NH4)2Fe(SO4)2·6H2O) is reacted with disodium or dipotassium ethylenediaminetetraacetate (EDTA) salt in aqueous solution.

- pH Control: The reaction is conducted in buffered aqueous media, often around pH 4.8 to 9.3, to maintain the stability of the iron(II) complex and prevent oxidation to iron(III).

- Deaeration: The solution is typically deaerated (oxygen removed) by bubbling inert gas such as nitrogen to avoid oxidation of iron(II) to iron(III).

- Temperature: The reaction is carried out at ambient or slightly elevated temperatures (e.g., 23°C to 175°C depending on the method) to optimize complex formation.

- Isolation: The complex may be isolated by filtration if precipitated or used directly in solution form.

Specific Conditions and Yields

| Preparation Step | Conditions | Notes / Yield Details |

|---|---|---|

| Complexation in citrate buffer | A stoichiometric amount of Fe(II) salt added to deaerated Na-EDTA solution buffered at pH 4.8 | Formation of iron(II) EDTA complex in aqueous media; yield depends on strict oxygen exclusion |

| Reaction in deoxygenated water | Prepared in absence of O2 to avoid Fe(II) oxidation | High purity Fe(II)-EDTA complex; oxygen-free environment critical for yield and stability |

| Hydrothermal synthesis at elevated temp | Heated at 175°C, pH 9.3 controlled by NaOH or NH3 under inert atmosphere | Produces Fe(II)-EDTA complex with byproducts like Fe2O3 if stoichiometry is off; filtration required |

| pH-dependent complex formation | Product ratio depends on pH; pH range 4.5–9.3 common | Optimal complexation near neutral to mildly alkaline pH |

| Use of ammonium iron(II) sulfate | Air-free (NH4)2Fe(SO4)2·6H2O added to Na2H2(EDTA) solution under nitrogen atmosphere | Complex not isolated but characterized in solution; standard preparation in research studies |

Kinetic and Stability Considerations

- The kinetics of complex formation and stability are influenced by pH, temperature, and ionic strength.

- The presence of oxygen leads to oxidation of Fe(II) to Fe(III), which alters the complex and reduces yield.

- Buffers such as citrate or phosphate are used to maintain pH and ionic strength.

- Complex formation can be monitored by UV-visible spectroscopy due to characteristic absorption bands.

Detailed Research Findings

Reaction Monitoring and Byproducts

- UV absorption spectroscopy is employed to monitor the kinetics of complex formation and equilibrium states.

- Byproducts such as iron oxides (Fe2O3), ethylenediaminetriacetic acid, and iminodiacetic acid can form under improper conditions (e.g., excess iron or oxygen presence).

- Studies show that a 1:1.5 molar ratio of Fe(III) to EDTA at pH 9.3 under inert atmosphere yields the complex with minimal byproducts.

Reaction with Other Reagents

- Reactions with sodium sulfide or ethanethiol have been studied to understand intermediate complex formation and redox behavior.

- These reactions influence the optical density at specific wavelengths (500 nm and 540 nm), indicating complex stability and transformations.

Summary Table of Preparation Conditions

| Parameter | Typical Range / Condition | Effect on Preparation |

|---|---|---|

| Iron source | (NH4)2Fe(SO4)2·6H2O | Provides Fe(II) ions; ammonium counter ion |

| EDTA source | Disodium or dipotassium EDTA salt | Ligand for complexation |

| pH | 4.5 – 9.3 (optimal ~4.8 to 7) | Controls complex stability and iron oxidation state |

| Temperature | 23°C to 175°C | Higher temp can improve reaction rate, may cause byproducts |

| Atmosphere | Inert gas (N2) | Prevents Fe(II) oxidation to Fe(III) |

| Buffer | Citrate, phosphate | Maintains pH and ionic strength |

| Reaction time | Variable, typically minutes to hours | Depends on temperature and concentration |

Q & A

Basic: What are the standard synthetic protocols for preparing this ferrate complex, and what factors influence yield and purity?

Answer:

The compound is synthesized by reacting Fe(III) salts (e.g., FeCl₃·6H₂O) with ethylenediaminetetraacetic acid (EDTA) in aqueous medium. Ammonium ions are introduced via NH₄OH or (NH₄)₂CO₃ to stabilize the anionic complex . Key steps:

pH Control : Adjust to pH 4–7 using NH₄OH to deprotonate EDTA and facilitate Fe³⁺ chelation.

Stoichiometry : Maintain a 1:1 molar ratio of Fe³⁺:EDTA to avoid side products.

Purification : Recrystallize from ethanol/water mixtures to remove unreacted salts.

Yield (~70–85%) depends on temperature (60–80°C optimal) and ionic strength. Purity is verified via elemental analysis (C, H, N, Fe) and IR spectroscopy (carboxylate stretches at 1600–1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported stability constants (log K) of this complex across studies?

Answer:

Discrepancies in log K values often stem from:

- Ionic Strength Differences : Use a constant ionic medium (e.g., 0.1 M NaClO₄) to minimize activity coefficient variations.

- Measurement Techniques : Compare data from potentiometry (direct ligand competition) and UV-Vis spectroscopy (metal-ligand absorbance changes).

- Temperature Control : Ensure studies are conducted at 25°C ± 0.1°C.

Advanced analysis involves software like Hyperquad or SPECFIT to model speciation under competing ligands (e.g., OH⁻ or Cl⁻). Cross-validate with NMR titration (e.g., ¹H NMR shifts of EDTA protons upon Fe³⁺ binding) .

Basic: What spectroscopic techniques are most effective for characterizing the iron coordination environment?

Answer:

- IR Spectroscopy : Confirm EDTA coordination via asymmetric carboxylate stretches (1600–1650 cm⁻¹) and absence of free –COOH peaks (~1700 cm⁻¹) .

- UV-Vis Spectroscopy : Detect d-d transitions (e.g., λmax ~350–400 nm in aqueous solutions) and ligand-to-metal charge transfer bands .

- Mössbauer Spectroscopy : Determine Fe³⁺ oxidation state (isomer shift ~0.3 mm/s) and octahedral geometry .

- X-ray Crystallography : Resolve bond lengths (Fe–N ≈ 2.1 Å, Fe–O ≈ 2.0 Å) and coordination geometry .

Advanced: What methodological approaches are recommended for studying the redox behavior of this complex in aqueous solutions?

Answer:

- Cyclic Voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode) in deoxygenated solutions (N₂ purging). Scan potentials between −0.5 V to +1.0 V vs. Ag/AgCl to identify Fe³⁺/Fe²⁺ redox couples.

- Spectroelectrochemistry : Couple CV with UV-Vis to track absorbance changes during redox events (e.g., Fe³⁺ → Fe²⁺ at E₁/₂ ≈ +0.2 V).

- pH Dependence : Assess redox stability by repeating experiments at pH 2–10. The complex typically degrades below pH 3 due to EDTA protonation .

Basic: How does pH influence the stability and structure of this ammonium ferrate complex?

Answer:

- pH 2–3 : Protonation of EDTA carboxyl groups disrupts Fe³⁺ chelation, leading to dissociation (free Fe³⁺ detectable via thiocyanate test).

- pH 4–7 : Optimal stability; fully deprotonated EDTA forms a hexadentate complex with Fe³⁺.

- pH >8 : Hydrolysis competes, forming Fe(OH)₃ precipitates.

Monitor stability via pH-dependent UV-Vis (absorbance decrease indicates dissociation) or potentiometric titrations with competing ligands (e.g., F⁻) .

Advanced: How can computational modeling (DFT) enhance understanding of this complex’s electronic structure?

Answer:

- Geometry Optimization : Use density functional theory (DFT) with B3LYP/6-311G(d,p) to model the octahedral Fe³⁺ center and ligand arrangement.

- Electronic Transitions : Compare calculated UV-Vis spectra (TD-DFT) with experimental data to assign charge-transfer bands.

- Redox Potentials : Predict Fe³⁺/Fe²⁺ reduction potentials using solvent continuum models (e.g., COSMO). Validate with experimental CV data .

Basic: What are the challenges in quantifying trace impurities (e.g., free Fe³⁺) in synthesized batches?

Answer:

- Colorimetric Assays : Use thiocyanate (SCN⁻) to detect free Fe³⁺ (red complex at λmax ~480 nm). Limit: 0.1–1 ppm.

- ICP-MS : Quantify total Fe content and compare with EDTA-bound Fe (after ultrafiltration).

- EDTA Interference : Pre-treat samples with cation-exchange resins to separate free Fe³⁺ from the complex .

Advanced: How does this complex behave under photocatalytic conditions, and what mechanistic insights exist?

Answer:

- Photoreduction : UV irradiation (λ < 400 nm) can reduce Fe³⁺ to Fe²⁺, evidenced by EPR signals (g ≈ 2.0 for Fe²⁺).

- Catalytic Applications : Acts as a Fenton-like catalyst in H₂O₂-mediated oxidation reactions. Monitor hydroxyl radical (•OH) production via fluorescence probes (e.g., terephthalic acid).

- Quenching Studies : Use scavengers (e.g., methanol for •OH) to confirm reactive species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.